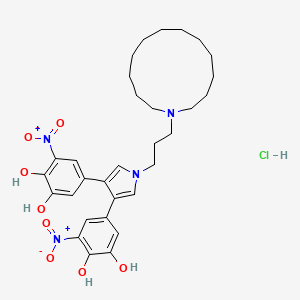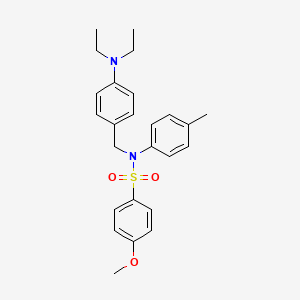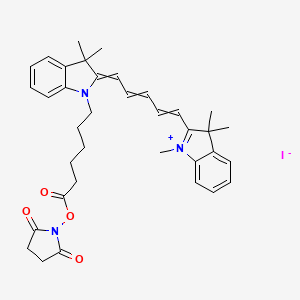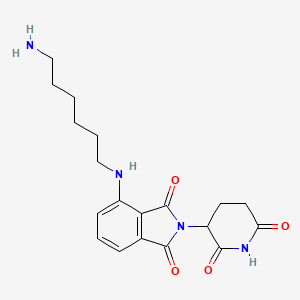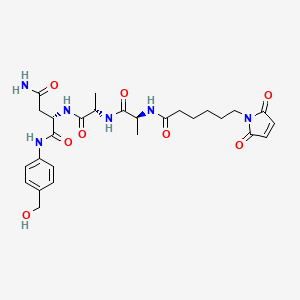
MC-Ala-Ala-Asn-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Ala-Ala-Asn-PAB is a peptide-based compound that serves as a linker in antibody-drug conjugates (ADCs). This compound is specifically designed to be activated in the tumor microenvironment, making it a valuable tool in targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MC-Ala-Ala-Asn-PAB involves the sequential coupling of amino acids alanine and asparagine to a para-aminobenzoic acid (PAB) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the precise addition of each amino acid residue. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: MC-Ala-Ala-Asn-PAB primarily undergoes cleavage reactions in the presence of specific enzymes found in the tumor microenvironment. These reactions are crucial for the activation of the compound, allowing it to release the conjugated drug at the target site .
Common Reagents and Conditions: The cleavage of this compound is facilitated by proteases such as cathepsin B, which are overexpressed in tumor tissues. The reaction conditions typically involve a slightly acidic pH, which is characteristic of the tumor microenvironment .
Major Products Formed: The primary product formed from the cleavage of this compound is the active drug moiety, which can then exert its therapeutic effects on the cancer cells. The remaining peptide fragments are usually non-toxic and are metabolized by the body .
Wissenschaftliche Forschungsanwendungen
MC-Ala-Ala-Asn-PAB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. In biology, it serves as a tool for studying enzyme-substrate interactions and the mechanisms of drug release. In medicine, this compound is employed in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of conventional chemotherapy. In industry, it is used in the large-scale production of ADCs and other peptide-based therapeutics .
Wirkmechanismus
The mechanism of action of MC-Ala-Ala-Asn-PAB involves its cleavage by proteases in the tumor microenvironment. Upon cleavage, the compound releases the conjugated drug, which can then bind to its molecular targets and exert its cytotoxic effects. The pathways involved in this process include the internalization of the ADC by cancer cells, followed by the release of the drug in the lysosomes, where it can interact with its intended targets .
Vergleich Mit ähnlichen Verbindungen
MC-Ala-Ala-Asn-PAB is unique in its ability to be specifically activated in the tumor microenvironment, making it a valuable tool in targeted cancer therapies. Similar compounds include other peptide-based linkers such as MC-Val-Cit-PAB and MC-Lys-PAB, which also serve as linkers in ADCs. this compound is distinguished by its specific cleavage by proteases like cathepsin B, which are overexpressed in tumor tissues .
Eigenschaften
Molekularformel |
C27H36N6O8 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1 |
InChI-Schlüssel |
PNXHITJHSRUQHS-ZWOKBUDYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

